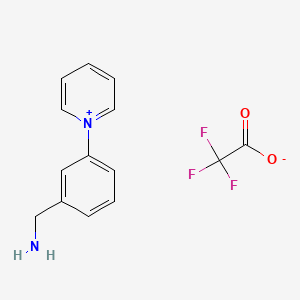
1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a compound that has garnered interest in various fields of scientific research. This compound is a pyridinium salt, which is known for its diverse applications in chemistry and biology. Pyridinium salts are often used as intermediates in organic synthesis and have shown potential in medicinal chemistry due to their biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 3-(aminomethyl)pyridine with trifluoroacetic acid. The process can be carried out under mild conditions, often at room temperature, to yield the desired product. The reaction is usually facilitated by the presence of a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to its neutral form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce the neutral form of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has shown that pyridinium salts, including this compound, have potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with biomolecules, which can modulate their activity. For example, it may inhibit certain enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: This compound is similar in structure but has a chloride counterion instead of trifluoroacetate.
3-(Aminomethyl)pyridine: A precursor in the synthesis of the target compound.
Uniqueness
1-(3-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is unique due to its trifluoroacetate counterion, which can influence its reactivity and interactions with other molecules. The presence of the trifluoroacetate group can enhance the compound’s stability and solubility in certain solvents, making it more suitable for specific applications .
Eigenschaften
Molekularformel |
C14H13F3N2O2 |
|---|---|
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
(3-pyridin-1-ium-1-ylphenyl)methanamine;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H13N2.C2HF3O2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14;3-2(4,5)1(6)7/h1-9H,10,13H2;(H,6,7)/q+1;/p-1 |
InChI-Schlüssel |
ZCUKQCBHSMBKDP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)CN.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13648147.png)
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13648148.png)
![Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)
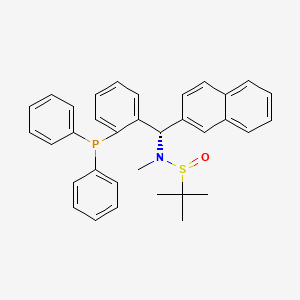
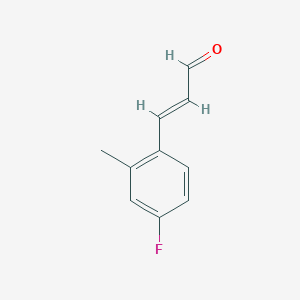
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)

![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
![N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/no-structure.png)
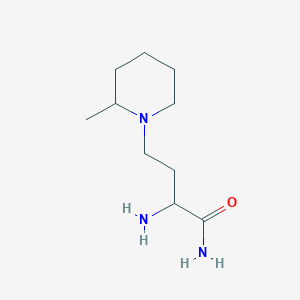
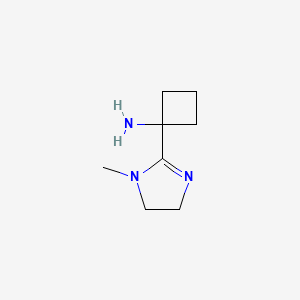
![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)
